![molecular formula C10H12FNO4S B1299469 4-{[(4-氟苯基)磺酰]氨基}丁酸 CAS No. 405919-75-7](/img/structure/B1299469.png)

4-{[(4-氟苯基)磺酰]氨基}丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

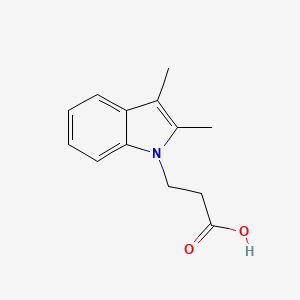

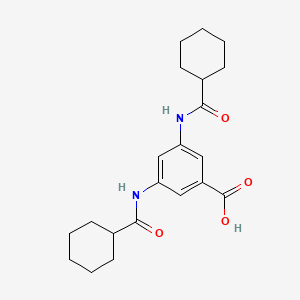

The compound "4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid" is a derivative of butanoic acid, which is modified by the introduction of a sulfonylamino group attached to a fluorophenyl ring. This modification likely alters the compound's physical, chemical, and biological properties, making it of interest in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds often involves reactions such as the Friedel-Crafts reaction, as seen in the preparation of 4,4-bis(4-fluorophenyl) butanoic acid, an important pharmaceutical intermediate . The synthesis can be influenced by reaction conditions, which may lead to the formation of undesired isomers. However, these can be removed by applying techniques such as sulfonation .

Molecular Structure Analysis

The molecular structure of compounds similar to "4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid" can be complex. For instance, the crystal structures of 4-aminotoluene-3-sulfonic acid and its hydrate form show that the molecules exist as zwitterions and pack in layers with nearly parallel phenyl rings . The arrangement of the ammonium and sulfonate groups allows for a network of hydrogen bonds, which can significantly influence the compound's stability and reactivity .

Chemical Reactions Analysis

Compounds with sulfonylamino groups can participate in various chemical reactions. For example, the grafting of 4-(sulfoamino)butanoic acid onto superparamagnetic nanoparticles has been reported to create a novel heterogeneous nanocatalyst . This catalyst can promote green synthesis reactions, such as the preparation of spiro compounds via cascade condensation reactions, demonstrating the potential utility of such modified butanoic acids in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid" can be inferred from studies on similar compounds. For instance, the determination of amino acids using ion-pair liquid chromatography with post-column derivatization indicates that the presence of sulfonyl groups can affect solubility, separation, and detection properties . Additionally, the synthesis and characterization of acyclic sulfur-nitrogen compounds reveal that the introduction of sulfonyl groups can lead to significant electron delocalization, affecting bond lengths and the overall stability of the molecule .

科学研究应用

- Field : This research falls under the field of crystallography and computational chemistry .

- Application Summary : The compound BFAOB was synthesized and its structure was confirmed using single crystal X-ray diffraction (SC-XRD) technique . The study also involved a Hirshfeld surface investigation to explore the non-covalent interactions responsible for crystal packing .

- Methods and Procedures : The structure of BFAOB was confirmed by the SC-XRD technique, which indicated that two crystallographically different molecules are present in the asymmetric unit . A molecular overlay plot was employed to explore the difference between two types of molecules . The titled compound was also characterized by powder XRD .

- Results and Outcomes : The fluorobenzene ring is oriented at a dihedral angle of 76.09 (9)° and 23.7 (2)° with respect to acetamide moiety in the first and second types of molecule, respectively . Strong hydrogen bonding of type N–H… O, O–H… O and comparatively weak hydrogen bonding of type C-H… O stabilize the crystal packing . DFT calculations demonstrate the high stability of BFAOB crystal compound .

属性

IUPAC Name |

4-[(4-fluorophenyl)sulfonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO4S/c11-8-3-5-9(6-4-8)17(15,16)12-7-1-2-10(13)14/h3-6,12H,1-2,7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQIMZMQDTUPAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)

![3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid](/img/structure/B1299410.png)

![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde](/img/structure/B1299412.png)

![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)

![2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide](/img/structure/B1299419.png)

![4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)